6-Bromoimidazo[1,2-a]pyridine hydrochloride
Overview
Description
6-Bromoimidazo[1,2-a]pyridine hydrochloride is a brominated heterocyclic aromatic organic compound It is a derivative of imidazo[1,2-a]pyridine, which is a fused bicyclic structure containing nitrogen atoms
Mechanism of Action
Target of Action
6-Bromoimidazo[1,2-a]pyridine hydrochloride is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry . .
Mode of Action
It’s known that the direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which may influence its bioavailability.
Result of Action
It’s known that the compound is used in organic syntheses and as pharmaceutical intermediates . The best results were obtained with lactams that could be introduced on the 6-bromoimidazo[1,2-a]pyridine .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s recommended to store the compound in a dry, cool, and well-ventilated place . It’s also incompatible with strong oxidizing agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoimidazo[1,2-a]pyridine hydrochloride typically involves the bromination of imidazo[1,2-a]pyridine. The reaction conditions include the use of brominating agents such as bromine (Br2) in the presence of a suitable solvent like dichloromethane (DCM) at a controlled temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 6-Bromoimidazo[1,2-a]pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, in an alkaline medium.
Reduction: LiAlH4, NaBH4, in anhydrous ether.
Substitution: Amines, alcohols, in polar aprotic solvents like DMSO or DMF.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazo[1,2-a]pyridines.
Scientific Research Applications
6-Bromoimidazo[1,2-a]pyridine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a tool in biological studies to understand the interaction of heterocyclic compounds with biological targets.
Medicine: It is explored for its potential medicinal properties, including its use as a pharmaceutical intermediate in the development of drugs.
Industry: It is utilized in material science for the development of advanced materials with specific properties.
Comparison with Similar Compounds
6-Bromoimidazo[1,2-a]pyridine hydrochloride is compared with other similar compounds such as:
Imidazo[1,2-a]pyridine: The parent compound without bromination.
6-Chloroimidazo[1,2-a]pyridine: A chlorinated derivative.
6-Methylimidazo[1,2-a]pyridine: A methylated derivative.
Uniqueness: this compound is unique due to its bromine atom, which imparts different chemical reactivity and biological activity compared to its chlorinated or methylated counterparts.
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, pharmaceuticals, and material science. Its unique chemical properties and reactivity make it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
6-bromoimidazo[1,2-a]pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2.ClH/c8-6-1-2-7-9-3-4-10(7)5-6;/h1-5H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZWDZLYLZJYEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656887 | |
Record name | 6-Bromoimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80656887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957035-19-7 | |
Record name | 6-Bromoimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80656887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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